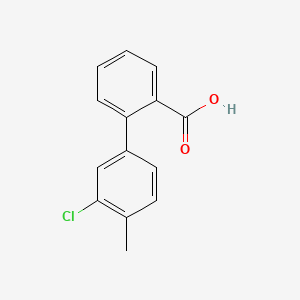

3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid

Description

Chemical Identity and Nomenclature

The systematic nomenclature of 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 2-(3-chloro-4-methylphenyl)benzoic acid. This nomenclature clearly indicates the structural arrangement where a chlorine atom occupies the meta position and a methyl group the para position on one phenyl ring, while the carboxylic acid group is located at the ortho position of the other phenyl ring. The compound is registered under multiple synonyms in chemical databases, including 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid and 2-(3-CHLORO-4-METHYLPHENYL)BENZOIC ACID.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl, which provides a computer-readable description of the molecular structure. The International Chemical Identifier string InChI=1S/C14H11ClO2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) offers another standardized method for representing the compound's structure. These various nomenclature systems ensure accurate identification across different chemical databases and research contexts, facilitating communication within the scientific community.

Historical Context in Biphenyl Chemistry

The development of substituted biphenyl chemistry traces its origins to the pioneering work of Wurtz in 1855, who first reported carbon-carbon bond formation reactions using sodium-mediated coupling. This foundational work was subsequently expanded by Fittig in 1862 to include coupling between aryl anions and electrophiles in the presence of various metal surfaces. The evolution of biphenyl synthesis progressed through several landmark discoveries, including the Ullmann copper-catalyzed homocoupling reaction in 1901 and the Bennett-Turner reaction in 1914, which involved the coupling of phenylmagnesium bromide with chromium trichloride.

The synthetic accessibility of compounds like this compound became significantly enhanced with the development of palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura reaction, which emerged as one of the most effective methods for carbon-carbon bond formation, provided researchers with powerful tools for constructing substituted biphenyl scaffolds. These historical developments established the foundation for modern biphenyl chemistry and enabled the systematic synthesis of complex substituted derivatives. The compound under study represents a product of this synthetic evolution, combining multiple substitution patterns that would have been challenging to achieve using earlier methodologies.

The progression from simple biphenyl synthesis to the sophisticated substituted derivatives available today reflects the continuous advancement in organometallic chemistry and catalytic processes. Contemporary synthetic approaches to compounds like this compound often employ palladium-catalyzed cross-coupling reactions, utilizing various substituted boronic acids in conjunction with appropriate catalytic systems. This historical context demonstrates how modern synthetic chemistry has evolved to provide access to increasingly complex molecular architectures while maintaining practical synthetic efficiency.

Significance in Organic Chemistry Research

This compound occupies a unique position in organic chemistry research due to its structural features that enable diverse synthetic transformations. The presence of the carboxylic acid functionality provides opportunities for amidation, esterification, and other carbonyl-based reactions, while the halogen substituent offers sites for further functionalization through cross-coupling methodologies. Research investigations have demonstrated that biphenyl carboxylic acid derivatives can serve as valuable intermediates in the synthesis of biologically active compounds, with studies showing their potential as building blocks for pharmaceutical applications.

The compound's structural characteristics make it particularly relevant for studies investigating conformational behavior in substituted biphenyls. The presence of ortho substituents, including the carboxylic acid group, introduces steric hindrance that affects the rotational barrier about the central carbon-carbon bond. This conformational restriction has implications for the compound's stereochemistry and potential atropisomerism, phenomena that are of significant interest in asymmetric synthesis and chiral recognition studies. Research has established that activation energy barriers of 16 to 19 kilocalories per mole are required to prevent spontaneous room temperature racemization of substituted biphenyls.

Contemporary research applications of this compound extend to materials science and catalysis development. The biphenyl motif appears frequently in liquid crystal research, where the combination of aromatic rigidity and strategic substitution patterns contributes to desired mesophase behavior. Additionally, the compound serves as a model system for investigating electronic effects in substituted aromatic systems, where the interplay between electron-withdrawing chlorine and electron-donating methyl groups provides insights into substituent effects on reactivity and selectivity. These research applications underscore the compound's broader significance beyond its immediate synthetic utility.

Structural Classification Among Substituted Biphenyls

Within the comprehensive classification system of substituted biphenyls, this compound belongs to the subclass of asymmetrically substituted biphenyl carboxylic acids. This classification is based on the presence of different substituent patterns on each phenyl ring, distinguishing it from symmetrically substituted biphenyl derivatives. The compound features a carboxyl-substituted phenyl ring connected to a disubstituted phenyl ring bearing both halogen and alkyl substituents, creating a distinctive electronic and steric environment.

The conformational properties of this compound are influenced by its substitution pattern, particularly the presence of the ortho-positioned carboxylic acid group. This structural feature introduces significant steric hindrance that affects the dihedral angle between the two phenyl rings, potentially leading to restricted rotation and atropisomerism. The compound's classification as an ortho-substituted biphenyl places it among derivatives that exhibit enhanced conformational stability compared to unsubstituted biphenyl, which has a relatively low torsional barrier.

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPMRDTXTPOSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221738 | |

| Record name | 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71501-51-4 | |

| Record name | 3′-Chloro-4′-methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071501514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-CHLORO-4'-METHYL(1,1'-BIPHENYL)-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86YG2Q8HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a carboxylic acid functional group and a chlorine atom at the 3' position. The molecular formula is C15H13ClO2, and its structure can be represented as follows:

This structure is crucial for its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through:

- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects: It modulates inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

Pharmacological Effects

Several studies have explored the pharmacological implications of this compound:

- Cell Viability and Cytotoxicity:

- Anti-inflammatory Studies:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed an IC50 value of 30 µM for DPPH scavenging activity, suggesting moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus, indicating promising antimicrobial properties .

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH | IC50 = 30 µM |

| Anti-inflammatory | Cytokine assay | Reduced TNF-α production |

| Antimicrobial | MIC against bacteria | MIC = 25 µg/mL (S. aureus) |

Table 2: Cell Viability Assays

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF7 | 10 | 85 |

| MCF7 | 50 | 40 |

| MCF7 | 100 | <10 |

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Research

Research indicates that derivatives of biphenyl carboxylic acids can influence vascular health. For instance, compounds similar to 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid have been studied for their effects on angiotensin II-induced hypertension in animal models. These studies focus on the compound's ability to modulate blood pressure through receptor interactions and vasodilation mechanisms .

2. Drug Development

The compound's structural similarity to known pharmacophores makes it a candidate for drug development. Its potential as an anti-inflammatory agent has been explored, with preliminary studies suggesting that modifications of the biphenyl structure can enhance anti-inflammatory activity while reducing side effects .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

2. Organic Electronics

Due to its electronic properties, this compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl structure contributes to effective charge transport within these materials .

Synthesis and Case Studies

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic routes including halogenation and carboxylation reactions. For example:

These reactions can be optimized using various catalysts to enhance yield and purity.

Case Study: Antihypertensive Effects

In a study conducted on rats, the administration of compounds similar to this compound demonstrated significant reductions in blood pressure during angiotensin II infusion tests. The results indicated a potential mechanism involving angiotensin receptor antagonism .

Comparison with Similar Compounds

3'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261965-53-0)

- Key Features : Differs by the presence of a fluorine atom at the 2-position and a carboxylic acid group at the 4-position.

- Impact: Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The 4-carboxylic acid position may alter hydrogen-bonding interactions in biological systems .

4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261920-94-8)

- Key Features : Contains a methoxy group at the 2-position and chlorine at the 4'-position.

- Impact : The methoxy group’s electron-donating nature increases solubility in polar solvents but may reduce electrophilic reactivity. The altered substituent positions (vs. the target compound) could affect steric hindrance in binding interactions .

6-Chloro-2'-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid methyl ester (CAS: N/A)

- Key Features : Esterified carboxylic acid (methyl ester) with hydroxyl and fluorine substituents.

- Impact: The ester group improves membrane permeability but requires hydrolysis for bioactivity.

2'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1262008-90-1)

- Key Features : Fluorine at the 2-position and chlorine at the 2'-position.

- Impact : The proximity of fluorine and chlorine may create steric clashes in molecular packing, influencing crystallinity. This compound’s molecular weight (264.68 g/mol) is identical to ’s derivative, highlighting iso-steric properties .

4'-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl]-[1,1′-biphenyl]-2-carboxylic acid (CAS: 144701-48-4)

- Key Features : A complex benzimidazole-substituted derivative.

- Impact : The bulky benzimidazole group significantly increases molecular weight (514.62 g/mol) and may enhance binding affinity to biological targets (e.g., enzymes or receptors) through π-π stacking .

Data Table: Comparative Analysis

Research Findings and Implications

- Solubility Trends : Methoxy-substituted derivatives () may exhibit higher aqueous solubility due to polar OCH₃ groups, whereas fluorinated analogs () prioritize lipid solubility .

- Synthetic Utility : The benzimidazole derivative () demonstrates the versatility of biphenyl carboxylic acids as scaffolds for designing bioactive molecules with tailored steric and electronic profiles .

Notes

- Data gaps (e.g., solubility, toxicity) highlight the need for experimental validation.

- Substituent positioning (e.g., 2- vs. 4-carboxylic acid) critically influences molecular interactions and must be optimized for specific applications .

Preparation Methods

Synthetic Strategy Overview

The synthesis of biphenyl carboxylic acids like 3'-Chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid generally involves:

- Formation of the biphenyl core via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Introduction of substituents such as chloro and methyl groups on the biphenyl rings.

- Functionalization at the 2-position with a carboxylic acid group.

Suzuki-Miyaura Cross-Coupling Method

The most widely used and reliable method for the preparation of substituted biphenyl carboxylic acids is the Suzuki-Miyaura coupling reaction. This method couples aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.

- Catalyst: Pd(0) complexes such as Pd(PPh3)4.

- Base: Potassium carbonate (K2CO3) is commonly used.

- Solvent system: A mixture of 1,4-dioxane and water (4:1) is typical.

- Temperature: Reaction temperature is generally around 80°C.

- Reaction time: Approximately 16 hours for completion.

- A solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (or its derivatives) is treated with the appropriate substituted boronic acid (bearing chloro and methyl groups) and K2CO3 in 1,4-dioxane/H2O.

- Pd(PPh3)4 is added as the catalyst.

- The mixture is stirred at 80°C for 16 hours.

- After completion, the mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.

This approach yields various substituted biphenyl carboxylic acids with good yields (typically 75-82%) and high purity, as confirmed by spectral data (1H-NMR, 13C-NMR, IR, and mass spectrometry).

Preparation of the Biphenyl Core via Grignard Cross-Coupling

An alternative method involves the preparation of the biphenyl intermediate via a Grignard reagent cross-coupling:

- Preparation of 3-chloro-2-methylphenylmagnesium halide (Grignard reagent).

- Cross-coupling with halogenobenzene in an inert solvent.

- Catalysis by metallic palladium or nickel(II) acetylacetonate in catalytic amounts (0.02-0.04 mol%).

- This method efficiently produces 3-chloro-2-methyl-[1,1'-biphenyl] intermediates, which can then be further functionalized to introduce the carboxylic acid group.

Functional Group Introduction and Purification

After formation of the biphenyl core with the desired substituents, the carboxylic acid group is introduced or already present on one of the coupling partners (e.g., cyclopropane-1-carboxylic acid derivatives). The final product is isolated by:

- Extraction with organic solvents.

- Washing and drying.

- Purification by column chromatography using ethyl acetate/petroleum ether as eluents.

Research Findings and Data Summary

A recent study synthesizing biphenyl carboxylic acids with various substituents including chloro and methyl groups reported the following data for related compounds (yields and spectral data):

| Compound Description | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | 1H-NMR Highlights (ppm) | Mass Spec (m/z) [M-H]⁺ | Elemental Analysis (C, H %) Found/Calc |

|---|---|---|---|---|---|---|

| 1-(4'-methyl-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | 75 | 138-140 | 2932, 1700, 1410, 942 | 7.53-7.50 (m, 2H), 2.39 (s, 3H) | 251.31 | C: 80.88/80.93; H: 6.35/6.39 |

| 1-(4'-chloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid | 75 | 138-140 | 3002, 1742, 1398, 921 | 7.50-7.47 (m, 4H) | 271.25 | C: 70.42/70.46; H: 4.75/4.80 |

These data confirm the successful synthesis and characterization of substituted biphenyl carboxylic acids with chloro and methyl substituents, closely related to this compound.

Summary Table of Preparation Methods

| Method | Description | Catalyst & Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling of aryl bromide and boronic acid | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O | 80°C, 16 h | 75-82% | Most common, efficient, mild |

| Grignard Cross-Coupling | Cross-coupling of arylmagnesium halide with halogenobenzene | Pd or Ni(II) acetylacetonate (0.02-0.04 mol%) | Inert solvent, room temp to reflux | Moderate | Useful for biphenyl core formation |

Q & A

Q. What are the common synthetic pathways for 3'-chloro-4'-methyl(1,1'-biphenyl)-2-carboxylic acid, and what intermediates are critical for yield optimization?

- Methodological Answer : A key intermediate is methyl 4'-bromomethyl biphenyl-2-carboxylate (CAS 114772-38-2), synthesized via Suzuki-Miyaura coupling of halogenated biphenyl precursors . Subsequent bromination and hydrolysis steps yield the carboxylic acid. For example, hydrolysis of the methyl ester group (e.g., using NaOH/EtOH under reflux) is critical for final product purity . Yield optimization often depends on palladium catalyst selection (e.g., Pd(PPh₃)₄) and reaction temperature control (60–80°C) to minimize byproducts .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range, with a singlet for the methyl group (δ ~2.4 ppm) and carboxylic acid proton (δ ~12–13 ppm, broad). The chloro-substituent causes deshielding in adjacent protons .

- FT-IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .

- HRMS : Exact mass should match the molecular formula C₁₄H₁₁ClO₂ (calc. 270.0452) .

Q. What solvents are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : Ethanol/water mixtures (7:3 v/v) or dimethyl sulfoxide (DMSO) are effective for recrystallization. Solubility testing at varying temperatures (25–80°C) is recommended to optimize crystal formation. Avoid chlorinated solvents due to potential halogen exchange side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of biphenyl-carboxylic acid derivatives?

- Methodological Answer :

- Catalyst Screening : Use PdCl₂(dppf) for improved regioselectivity in cross-coupling reactions, reducing homocoupling byproducts .

- Temperature Control : Maintain ≤70°C during Suzuki coupling to prevent decomposition of boronic acid intermediates .

- Additives : Adding K₂CO₃ or Cs₂CO₃ enhances base-mediated deprotonation, improving coupling efficiency .

Q. What analytical strategies resolve discrepancies in reported purity levels (e.g., 97% vs. ≥98%) for intermediates like methyl esters?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to quantify impurities. Retention time comparison with standards (e.g., ) ensures accuracy .

- TGA/DSC : Thermal analysis detects residual solvents or degradation products affecting purity .

- Elemental Analysis : Carbon/hydrogen/nitrogen ratios should align with theoretical values (e.g., C₁₅H₁₃BrO₂ requires C 58.94%, H 4.26%) .

Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The 3'-chloro group activates the biphenyl ring for NAS at the para position due to electron-withdrawing effects. However, steric hindrance from the 4'-methyl group may reduce reactivity. Computational modeling (e.g., DFT) predicts activation energies for substitution pathways, guiding reagent selection (e.g., amines vs. alkoxides) .

Data Contradiction Analysis

Q. How can conflicting reports on the stability of biphenyl-carboxylic acid derivatives under acidic conditions be reconciled?

- Methodological Answer : Stability variations arise from substituent effects. For example:

- Methyl esters (e.g., CAS 114772-38-2) are stable in mild acid (pH 4–6) but hydrolyze in strong acid (e.g., HCl/MeOH) .

- Free carboxylic acids may decarboxylate under prolonged heating (>100°C). Controlled experiments with pH monitoring and LC-MS tracking of degradation products are essential .

Application-Oriented Questions

Q. What strategies are employed to enhance the bioavailability of biphenyl-carboxylic acid derivatives in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.